3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(11-15)22-17(24)23-10-9-14(12-23)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAAMPVIXDSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds similar to 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide exhibit significant activity against various biological targets. Specifically, studies have shown that it may act as a modulator of neuronal nicotinic receptors, which are implicated in several neurological disorders. This property suggests its potential use in developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be used as a building block for creating derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring can yield compounds with improved selectivity and potency against specific targets in drug discovery .
The biological activity of this compound has been explored through various assays. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .
Case Study 1: Neuronal Nicotinic Receptor Modulation
A study focused on the modulation of neuronal nicotinic receptors demonstrated that derivatives of pyrrolidine compounds, including this compound, showed promising results in enhancing receptor activity. This was evidenced by increased calcium influx in neuronal cells upon treatment with the compound, indicating its potential role as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Synthesis of Analog Compounds
In another study, researchers utilized this compound as a starting material to synthesize various analogs with modified substituents on the phenyl rings. These analogs were tested for their pharmacological effects, revealing enhanced efficacy against specific cancer cell lines compared to the parent compound .
Mechanism of Action
The mechanism of action of 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared motifs (pyrrolidine carboxamide/urea core, halogenated aryl groups):
Substituent Effects on Properties
- Lipophilicity : The trifluoromethyl (CF₃) group in the target compound increases logP compared to trifluorophenyl analogs (e.g., N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide), enhancing membrane permeability .
- Synthetic Accessibility : The target compound likely follows a synthesis route analogous to , using triphosgene and triethylamine to activate the carboxamide bond. However, steric hindrance from the CF₃ group may necessitate optimized reaction conditions .
Research Findings and Hypotheses
Crystal Structure Insights
The crystal structure of N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide reveals that fluorine atoms lie nearly coplanar with the benzene ring, whereas the pyrrolidine ring adopts a non-coplanar conformation .
Biological Activity
The compound 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a member of the pyrrolidine carboxamide class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 360.35 g/mol
- CAS Number : 18885960
This compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, which is known to enhance the biological activity of various compounds by influencing their pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in anticancer therapy. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.
Case Study: In Vitro Analysis
In vitro studies have shown that compounds with trifluoromethyl substitutions can exhibit selective cytotoxicity against cancer cells. For example, a related compound demonstrated an IC value in the range of 0.3 to 24 µM against various cancer targets including EGFR and VEGFR-2 .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Target | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | EGFR | 0.3 | Inhibition of receptor activity |
| Compound B | VEGFR-2 | 7.6 | Angiogenesis inhibition |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
The trifluoromethyl group in this compound has been associated with enhanced potency in neuropharmacological applications. Research indicates that similar compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety and depression.
The presence of the trifluoromethyl group can increase lipophilicity, allowing better penetration through the blood-brain barrier and enhancing interaction with central nervous system targets .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrrolidine derivatives suggest that they may exhibit activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Q & A
Q. What synthetic methodologies are established for preparing 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for yield?
A common approach involves using triphosgene and triethylamine in anhydrous acetonitrile under controlled temperatures (0°C to room temperature). The reaction typically proceeds via carbamate intermediate formation, followed by coupling with pyrrolidine derivatives. Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients can achieve yields >85% . Optimization parameters include solvent polarity, stoichiometric ratios of reactants, and reaction time.
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- X-ray crystallography provides definitive confirmation of molecular geometry, particularly for assessing planarity between aromatic rings and pyrrolidine moieties .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and confirms substitution patterns.
- HPLC (≥95% purity) is critical for verifying compound integrity, especially for in vitro assays .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Solubility is highest in polar aprotic solvents (e.g., acetonitrile, ethyl acetate) and low in aqueous buffers. Stability studies via accelerated degradation tests (40°C/75% RH) with HPLC monitoring can identify decomposition pathways. Store at -20°C under inert atmosphere to prevent hydrolysis of the carboxamide group .
Q. What safety protocols are essential for handling this compound?
Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Avoid inhalation or skin contact, as structurally related carboxamides may exhibit acute toxicity. Consult SDS guidelines for similar compounds (e.g., N-(4-nitrophenyl)pyrrolidine-2-carboxamide) for emergency measures .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological interactions of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and intermediates, enabling prediction of regioselectivity in derivatization. Molecular docking studies using crystal structure data (e.g., from Acta Crystallographica) help identify potential binding motifs for target proteins .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
Apply Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to systematically vary parameters (temperature, solvent ratio, catalyst loading). This reduces the number of trials while identifying synergistic effects between variables .
Q. How can contradictions in reported biological activity data be resolved?
Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Perform structural analogs studies (e.g., modifying trifluoromethyl or phenyl substituents) to isolate pharmacophore contributions. Computational validation of assay conditions (e.g., solvent effects on protein binding) can clarify discrepancies .
Q. What strategies enhance the efficiency of structure-activity relationship (SAR) studies for derivatives?
- Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the phenyl or trifluoromethylphenyl rings.
- Use high-throughput screening (HTS) to rapidly assess bioactivity.
- Pair in vitro data with molecular dynamics simulations to predict pharmacokinetic properties .
Q. How can heterogeneous reaction conditions (e.g., catalyst recycling) be applied to scale-up synthesis?
Explore immobilized catalysts (e.g., polymer-supported triphosgene) or flow chemistry setups to improve scalability and reduce waste. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Methodological Considerations
- Data Validation : Always corroborate spectroscopic data (NMR, HPLC) with elemental analysis or mass spectrometry to confirm molecular identity.
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for fluorinated compounds, which may persist in the environment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
